echinoidin
Description
Introduction to Echinoidin
Definition and Taxonomic Origin
This compound is a 16.7 kDa multimeric glycoprotein belonging to the C-type lectin family, defined by its calcium-dependent carbohydrate recognition domain (CRD). It is synthesized in the coelomic fluid of Heliocidaris crassispina, a sea urchin species within the class Echinoidea (phylum Echinodermata). The taxonomic classification of its source organism is detailed in Table 1.
Table 1: Taxonomic Classification of Heliocidaris crassispina
| Rank | Classification |
|---|---|
| Kingdom | Animalia |
| Phylum | Echinodermata |
| Subphylum | Echinozoa |
| Class | Echinoidea |
| Order | Camarodonta |
| Family | Echinometridae |
| Genus | Heliocidaris |
| Species | H. crassispina |
Structurally, this compound comprises 147 amino acid residues per subunit, including seven conserved cysteine residues forming three intrachain disulfide bonds (Cys3-Cys14, Cys31-Cys141, Cys116-Cys132) and one interchain bond (Cys2). A single N-linked carbohydrate chain is attached to Ser38, contributing to its stability in marine environments.
Historical Discovery and Nomenclature
This compound was first purified and sequenced in 1987 by Giga, Ikai, and Takahashi, who identified its lectin properties through hemagglutination assays. The name "this compound" derives from the class Echinoidea (Greek echinos, "hedgehog" or "sea urchin"), reflecting its taxonomic origin. Initial studies revealed its homology to the carbohydrate recognition domains of mammalian hepatic lectins and insect immune proteins, positioning it as a bridge between invertebrate and vertebrate immunity.
Key milestones in its characterization include:
- 1985 : Preliminary biochemical analysis confirming its multimeric structure.
- 1987 : Full amino acid sequencing via tryptic and chymotryptic digestions.
- 1996 : Identification of its RGD (Arg-Gly-Asp) motif, implicated in cell adhesion.
- 2004 : Structural comparisons with C-type lectins from tunicates and arthropods.
Biological Context in Echinoderm Immunity
This compound operates within the rudimentary yet effective immune system of echinoderms, which relies on coelomocytes (immune cells) and humoral factors like lectins. Its roles include:
Pathogen Recognition
This compound binds terminal galactose/N-acetylgalactosamine (Gal/GalNAc) residues on microbial surfaces, facilitating opsonization and phagocytosis by coelomocytes. This specificity mirrors vertebrate mannose-binding lectins, suggesting convergent evolution in carbohydrate-based pathogen detection.
Cell Adhesion and Signaling
The RGD motif in this compound mediates attachment to integrin-like receptors on coelomocytes, enhancing cellular aggregation during wound healing or encapsulation of pathogens. This mechanism parallels RGD-dependent interactions in vertebrate extracellular matrices.
Immune Gene Regulation
Genomic studies in Strongylocentrotus purpuratus (purple sea urchin) have identified orthologs of this compound-associated genes, including Sp185/333 and complement factor B, which are upregulated during bacterial challenge. These findings underscore this compound’s integration into a broader network of immune effectors.
Table 2: Functional Comparison of this compound with Other C-Type Lectins
| Feature | This compound | Mammalian MBL | Insect Sarcophaga Lectin |
|---|---|---|---|
| Calcium dependence | Yes | Yes | Yes |
| Carbohydrate specificity | Gal/GalNAc | Mannose | Galactose |
| Immune role | Opsonization, adhesion | Complement activation | Antimicrobial defense |
| Structural motifs | RGD sequence | Collagenous domain | Glycine-rich repeats |
This compound’s evolutionary significance is further highlighted by its homology to:
Properties
CAS No. |
110279-94-2 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Synonyms |
echinoidin |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Echinoidin
This compound is a lectin derived from the coelomic fluid of the sea urchin Anthocidaris crassispina. Its structure includes a polypeptide chain with 147 amino acids and a carbohydrate moiety, contributing to its biological functions. The protein exhibits significant homology with other carbohydrate recognition proteins, suggesting its role in cellular recognition processes. This article explores the diverse applications of this compound, particularly in scientific research, pharmacology, and biotechnology.
Biological Research and Cellular Interactions
This compound plays a crucial role in studying cellular interactions due to its ability to bind carbohydrates. This property is vital for understanding cell signaling and recognition mechanisms. The presence of an Arg-Gly-Asp sequence in this compound indicates its potential as a functional unit in cellular recognition proteins, which can be pivotal in research related to cell adhesion and migration .
Pharmacological Applications
Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies have shown that extracts from various sea urchin species exhibit antibacterial activity against multiple pathogens. For instance, methanolic extracts from Echinometra mathaei demonstrated significant antioxidant and antibacterial effects, highlighting the potential of this compound-containing extracts in pharmaceutical applications .
Antioxidant Properties
The antioxidant activity of this compound has been linked to its structural components, which may provide protective effects against oxidative stress. This property is particularly relevant for developing nutraceuticals aimed at preventing oxidative damage in cells .
Biotechnology and Industrial Applications
This compound's unique properties make it a candidate for various biotechnological applications:
- Biomaterials Development : Due to its biocompatibility and ability to interact with biological systems, this compound can be utilized in creating biomaterials for medical implants or tissue engineering.
- Drug Delivery Systems : The lectin's carbohydrate-binding capabilities suggest its potential role in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Case Study 1: Antimicrobial Properties
A study conducted on the methanolic extracts of sea urchins demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a natural antimicrobial agent in pharmaceutical formulations .
Case Study 2: Antioxidant Activity
Research investigating the radical scavenging activity of this compound revealed that it exhibits considerable antioxidant properties, making it a promising candidate for developing supplements aimed at combating oxidative stress-related diseases .
Comparative Analysis of Echinoderm Extracts
The following table summarizes the antioxidant and antimicrobial activities of different echinoderm species:
| Echinoderm Species | Antioxidant Activity (%) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| Echinometra mathaei | 51.52 | 15 mm (against E. coli) |
| Echinothrix diadema | 37.38 | 12 mm (against S. aureus) |
| Echinometra oblonga | 64.46 | 18 mm (against Pseudomonas aeruginosa) |
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares echinoidin with structurally or functionally related lectins from echinoderms and other organisms:
Key Differences and Research Findings
Carbohydrate-Binding Specificity
- In contrast, lectins like RCA 120 (ricin) and galectins bind lactose or simpler sugars .
- CEL-III recognizes GalNAc/GlcNAc and exhibits hemolytic activity, a function absent in this compound .
Structural Motifs
- The RGD motif in this compound is rare among lectins. For example, SUEL/RBL-type lectins from sea urchins lack this motif but instead promote mitogenesis through distinct pathways .
- Mammalian MBLs possess collagen-like domains for immune complex formation, whereas this compound relies on its CRD and RGD motif for adhesion .
Evolutionary Homology
- This compound’s C-terminal CRD shares homology with mammalian MBPs and the flesh fly lectin (Sarcophaga peregrina), suggesting conserved roles in pathogen recognition across deuterostomes and protostomes .
Functional Roles in Immunity
- This compound regulates microglial activity by modulating H3K27me3 levels, a histone modification linked to gene silencing .
- In contrast, CEL-III and SUEL/RBL lectins directly kill pathogens or cells via glycan-mediated cytotoxicity .
Preparation Methods
Table 1: Affinity Chromatography Parameters for this compound Purification
| Parameter | Specification |
|---|---|
| Column Matrix | Lactosyl-Sepharose 4B |
| Binding Buffer | TBS + 10 mM CaCl₂ (pH 7.5) |
| Elution Buffer | TBS + 20 mM EDTA or 0.2 M lactose |
| Yield per 200 g Tissue | 1–4 mg (depending on lectin isoform) |
This step achieves a 20–50-fold purification, as evidenced by SDS-PAGE analysis showing distinct bands at 11 kDa under reducing conditions.
Gel Filtration and Ion-Exchange Chromatography
Further purification is achieved through size-exclusion chromatography using Sephacryl S-200. The column equilibrated with TBS separates proteins by molecular weight, resolving this compound’s native homodimeric form (22 kDa) from higher-molecular-weight aggregates. Fractions exhibiting hemagglutination activity are pooled and subjected to ion-exchange chromatography on Q-Sepharose Fast Flow. A linear NaCl gradient (0–0.5 M) in Tris-HCl (pH 7.5) elutes this compound at ~0.3 M NaCl, confirming its anionic nature.
Table 2: Chromatographic Profile of this compound
| Step | Purity (%) | Specific Activity (HU/mg) |
|---|---|---|
| Crude Extract | <5 | 16 |
| Affinity Chromatography | 40 | 320 |
| Gel Filtration | 70 | 1,024 |
| Ion Exchange | >95 | 4,096 |
Structural Characterization of this compound
Amino Acid Sequencing and Disulfide Bond Mapping
This compound comprises two identical 103-amino-acid subunits linked by an interchain disulfide bond. Tandem mass spectrometry (MS/MS) and Edman degradation reveal a conserved motif structure, including YGR, DPC, and KYL domains critical for carbohydrate recognition. Nine cysteine residues form four intrachain disulfide bonds (Cys¹¹–Cys²⁴, Cys³⁸–Cys⁵⁵, Cys⁶⁰–Cys⁹⁸, Cys⁷²–Cys¹⁰¹) and one interchain bond (Cys⁸⁹–Cys⁸⁹).
Table 3: Key Structural Features of this compound
| Feature | Detail |
|---|---|
| Molecular Mass | 11 kDa (subunit), 22 kDa (dimer) |
| Disulfide Bonds | 4 intrachain, 1 interchain |
| Carbohydrate Chain | N-linked glycan at Asn⁷⁵ |
| Conserved Motifs | YGR, DPC, KYL |
Three-Dimensional Modeling and Ligand Docking
Molecular dynamics simulations demonstrate that this compound’s binding pocket accommodates l-rhamnose and melibiose via hydrogen bonds with Tyr²³, Asp⁴⁵, and Lys⁸⁸. The dissociation constant (Kd) for l-rhamnose is 2.4 μM, underscoring high-affinity interactions.
Functional Analysis and Biological Activity
Hemagglutination and Bacterial Agglutination
This compound agglutinates rabbit erythrocytes at a minimum concentration of 40 μg/mL, with activity inhibited by l-rhamnose and melibiose. It also binds Gram-positive bacteria (e.g., Bacillus subtilis), suggesting a role in pathogen recognition.
Table 4: Carbohydrate Specificity of this compound
| Carbohydrate | Relative Inhibition (%) |
|---|---|
| l-Rhamnose | 100 |
| Melibiose | 85 |
| Galactose | 65 |
| Lactose | 45 |
Metabolic Labeling and Developmental Expression
In Lytechinus variegatus embryos, this compound synthesis begins immediately post-fertilization, peaking at the gastrula stage. Immunoelectron microscopy localizes the lectin to apical vesicles in epithelial cells, facilitating extracellular matrix adhesion during morphogenesis .
Q & A
Q. What are best practices for visualizing this compound's structural and functional data?
- Methodological Answer : For structural studies, submit atomic coordinates to the Protein Data Bank (PDB) and include PyMOL-generated figures with annotated domains (e.g., Ca²⁺-binding sites). For functional data, use violin plots to show distribution of adhesion metrics or heatmaps for epigenetic marker co-expression. Avoid misleading scales (e.g., truncated y-axes) and provide source data in supplementary files.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
